5-Methylidene-2-phenyl-1,3-dioxane
Description
Structure
3D Structure
Properties
CAS No. |
3290-74-2 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-methylidene-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C11H12O2/c1-9-7-12-11(13-8-9)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 |
InChI Key |
MHBNDNQNZMIHCQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1COC(OC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methylidene 2 Phenyl 1,3 Dioxane and Its Derivatives
Direct Synthetic Routes
Direct synthetic routes to 5-methylidene-2-phenyl-1,3-dioxane focus on creating the core structure in a limited number of steps. These methods include acetalation, dehydrohalogenation of specifically designed precursors, and various condensation reactions.
Acetalation-Based Approaches
Acetalation is a fundamental reaction in the synthesis of 1,3-dioxanes. In the context of this compound, this approach would ideally involve the reaction of benzaldehyde (B42025) with a diol that already contains a protected or latent methylene (B1212753) group at the C2 position (of the propane-1,3-diol backbone). A more common and practical approach, however, is the acetalation to form a ketone precursor, 2-phenyl-1,3-dioxan-5-one (B2960626), which can then be converted to the target methylidene compound.
The formation of the related precursor, 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane (B1663932), is well-documented and proceeds via the acid-catalyzed condensation of pentaerythritol (B129877) with benzaldehyde. nih.govchemicalbook.com This reaction underscores the general conditions for forming the 2-phenyl-1,3-dioxane (B8809928) ring system. For instance, reacting pentaerythritol with benzaldehyde in water with hydrochloric acid as a catalyst yields the product in high amounts. chemicalbook.com
A plausible acetalation route to a direct precursor of this compound involves the reaction of 2-phenyl-1,3-dioxan-5-one with a suitable methylene-transfer reagent.
Dehydrohalogenation Reactions of Precursors
Dehydrohalogenation offers a direct pathway to the methylidene group by eliminating a hydrogen halide from a suitable precursor. This method requires the initial synthesis of a halogenated 5-substituted-2-phenyl-1,3-dioxane. A common precursor for such a reaction would be a 5-halo-5-methyl-2-phenyl-1,3-dioxane or a 5-halomethyl-2-phenyl-1,3-dioxane.
The general principle involves treating the halogenated precursor with a strong base to induce elimination. For example, the dehydrobromination of 2-(1,2-dibromoethyl)-2-bromomethyl-1,3-dioxolane using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (B95107) (THF) is an effective method for creating a double bond, suggesting a similar approach could be applied to a 1,3-dioxane (B1201747) system. researchgate.net
A potential synthetic sequence would involve the bromination of a suitable precursor followed by base-induced elimination. The efficiency of the dehydrohalogenation is often dependent on the choice of base and solvent. researchgate.net
Condensation Reactions
Condensation reactions are central to the formation of the 1,3-dioxane ring. The reaction of an aldehyde or its equivalent with a 1,3-diol is a classic example. For the specific synthesis of derivatives of this compound, a Knoevenagel-type condensation could be envisioned, though this is less common for forming an exocyclic methylene group in this specific ring system.
More practically, the condensation of benzaldehyde with a suitable 1,3-diol forms the 2-phenyl-1,3-dioxane core. For example, the reaction of 2,2-bis(hydroxymethyl)-1,3-propanediol with benzaldehyde in dimethylformamide (DMF) catalyzed by iodine provides a high yield of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane. nih.gov While this specific product has two hydroxymethyl groups, the underlying condensation methodology is directly applicable to the synthesis of other 5-substituted derivatives.
Precursor Synthesis and Transformation
The synthesis of this compound often relies on the preparation of key precursors that are subsequently transformed into the final product. These precursors typically include halogenated 1,3-dioxanes or the corresponding ketone.
Synthesis of Halogenated 1,3-Dioxane Precursors
The synthesis of halogenated 1,3-dioxanes is a critical step for subsequent dehydrohalogenation reactions. A key precursor, cis-5-bromo-2-phenyl-1,3-dioxane, can be synthesized from cis-2-phenyl-1,3-dioxan-5-ol. The reaction of the alcohol with triphenylphosphine (B44618) and carbon tetrabromide yields the desired brominated product, although rearrangements to form cis-4-bromomethyl-2-phenyl-1,3-dioxolane can occur. scientificlabs.ie
The general strategy for preparing a halogenated precursor for elimination to a methylidene group would involve the halogenation of a suitable starting material. For instance, the bromination of cyclic ketones or lactones is a well-established procedure. orgsyn.org
| Precursor | Reagents | Product | Reference |
| cis-2-phenyl-1,3-dioxan-5-ol | Triphenylphosphine, Carbon Tetrabromide | cis-5-bromo-2-phenyl-1,3-dioxane | scientificlabs.ie |
Methylene Introduction Strategies
A highly effective and widely used method for introducing a methylene group is the Wittig reaction. wikipedia.orgmasterorganicchemistry.com This reaction involves the treatment of a ketone with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).
In the context of synthesizing this compound, the key precursor is 2-phenyl-1,3-dioxan-5-one. The synthesis of this ketone can be achieved through the oxidation of 2-phenyl-1,3-dioxan-5-ol. The subsequent Wittig reaction would proceed as follows:
Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide is treated with a strong base like butyllithium (B86547) (BuLi) to generate the methylenetriphenylphosphorane ylide. libretexts.org
Reaction with the Ketone: The ylide is then reacted with 2-phenyl-1,3-dioxan-5-one. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone.
Formation of the Alkene: This leads to the formation of an oxaphosphetane intermediate, which rapidly decomposes to yield the desired this compound and triphenylphosphine oxide. libretexts.org
The Wittig reaction is advantageous because it forms the double bond at a specific location, avoiding the formation of isomeric byproducts that can occur in elimination reactions. libretexts.org
| Ketone Precursor | Wittig Reagent | Product | Byproduct | References |
| 2-phenyl-1,3-dioxan-5-one | Methylenetriphenylphosphorane (Ph₃P=CH₂) | This compound | Triphenylphosphine oxide | wikipedia.org, masterorganicchemistry.com, libretexts.org |
Optimization of Reaction Conditions and Yields
The synthesis of this compound derivatives, such as 5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones, typically involves the condensation of an aldehyde with a suitable methylene-containing compound. The optimization of this process is a multifactorial endeavor, aiming to enhance reaction rates, improve yields, and simplify purification procedures.
Catalyst Systems and Their Influence
The choice of catalyst is paramount in the synthesis of dioxane derivatives. Acid catalysts are commonly employed to facilitate the key acetalization and condensation steps. Traditional acid catalysts such as p-toluenesulfonic acid (PTSA) and methanesulfonic acid (MSA) have proven effective in driving these reactions. For instance, in the synthesis of related dioxane structures, both MSA and PTSA have been utilized at temperatures ranging from 110-120°C, achieving high conversion rates.
More recently, the focus has shifted towards more environmentally benign and recyclable catalysts. Ionic liquids, for example, have emerged as promising alternatives. In the synthesis of 5-ethyl-2-phenyl-1,3-dioxane-5-methanol, the ionic liquid 1-acetyl-3-methylimidazolium hydrogen sulfate (B86663) has been successfully used as a recyclable catalyst. Furthermore, in the context of green chemistry, phase-transfer catalysts like hexadecyltrimethylammonium bromide (HTMAB) have been shown to be highly effective for the synthesis of 5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones in aqueous media. researchgate.net The use of HTMAB not only facilitates the reaction in an environmentally friendly solvent but also leads to high yields under neutral conditions. researchgate.net
The influence of the catalyst system on the yield of 5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones is significant, as illustrated in the following table which summarizes the yields obtained with different aromatic aldehydes using HTMAB in water.
Table 1: Synthesis of 5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones using HTMAB catalyst in water researchgate.net
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | C6H5CHO | 3a | 87 |
| 2 | 4-CH3C6H4CHO | 3b | 84 |
| 3 | 4-CH3OC6H4CHO | 3c | 83 |
| 4 | 3,4-(OCH2O)C6H3CHO | 3d | 82 |
| 5 | 4-HOC6H4CHO | 3e | 87 |
| 6 | 4-(CH3)2NC6H4CHO | 3f | 92 |
| 7 | 4-ClC6H4CHO | 3g | 88 |
| 8 | 4-NO2C6H4CHO | 3h | 90 |
Isolated yields after recrystallization.
Solvent Effects on Synthetic Efficiency
The selection of a suitable solvent is critical for the efficiency of the synthesis. The solvent not only dissolves the reactants but also influences the reaction rate and the position of the chemical equilibrium. In the synthesis of related 1,3-dioxan-5-one (B8718524) structures, a range of inert solvents have been explored. google.com These include acetone (B3395972), 2-butanone, acetonitrile, and dichloromethane (B109758). google.com The choice among these solvents often depends on the specific reactants and catalysts being used, as well as considerations of cost, safety, and environmental impact. For instance, while dichloromethane is an effective solvent, its use is increasingly being curtailed due to environmental concerns. Acetonitrile and acetone are often preferred for their volatility, which simplifies product isolation.
The move towards greener synthesis has led to the exploration of water as a reaction medium. For the synthesis of 5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones, water has been successfully employed as a solvent in the presence of a phase-transfer catalyst, demonstrating that high yields can be achieved in an environmentally benign manner. researchgate.net This approach avoids the use of volatile organic compounds (VOCs), contributing to a more sustainable synthetic process.
Temperature and Pressure Optimization for Specific Transformations
Temperature is a key parameter that directly influences the rate of reaction. For the synthesis of dioxane derivatives using catalysts like MSA and PTSA, temperatures in the range of 110–120°C are typically required to achieve a high conversion rate within a reasonable timeframe of 10-12 hours. However, in the aqueous synthesis of 5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones, a lower temperature of 60°C was found to be optimal. researchgate.net At temperatures above this, the starting material, isopropylidene malonate, and the products were observed to partially hydrolyze, leading to a decrease in yield. researchgate.net This highlights the importance of fine-tuning the temperature to the specific reaction system.
While many of these syntheses are conducted at atmospheric pressure, pressure can be a variable in certain transformations, although it is less commonly the primary focus of optimization for this class of compounds.
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including this compound and its derivatives. A key aspect of this is the use of environmentally friendly solvents, with water being the most desirable. The successful synthesis of 5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones in water using a catalytic amount of HTMAB is a prime example of a green synthetic method. researchgate.net This approach offers several advantages, including neutral reaction conditions, short reaction times, and high yields, all while using a cheap, safe, and non-toxic solvent. researchgate.net
Another tenet of green chemistry is the use of catalysts that are efficient and can be recycled. The use of ionic liquids as recyclable catalysts in the synthesis of related dioxane derivatives aligns with this principle. Furthermore, the development of synthetic routes that proceed under milder conditions, such as the lower temperature required for the aqueous synthesis, contributes to energy efficiency and a reduced environmental footprint. researchgate.net
The following table presents data from a study that optimized the synthesis of a related dioxane derivative in water, showcasing a green chemistry approach.
Table 2: Optimization of Reaction Conditions for the Synthesis of 5-(4-chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione in Water researchgate.net
| Entry | Catalyst Amount (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 2 | 60 | 30 | 88 |
| 2 | 5 | 60 | 30 | 88 |
| 3 | 10 | 60 | 30 | 88 |
| 4 | 2 | 40 | 60 | 80 |
| 5 | 2 | 80 | 30 | 85 |
Reactions carried out with 4-chlorobenzaldehyde (B46862) and isopropylidene malonate in water with HTMAB as the catalyst.
The data indicates that a catalytic amount of HTMAB is sufficient and that 60°C is the optimal temperature for this green synthesis.
Reactivity Profiles and Mechanistic Investigations of 5 Methylidene 2 Phenyl 1,3 Dioxane
Radical Ring-Opening Polymerization (RROP) Mechanisms
Radical ring-opening polymerization (RROP) of cyclic ketene (B1206846) acetals (CKAs), such as 5-Methylidene-2-phenyl-1,3-dioxane, offers a versatile route to producing polyesters. rsc.orgrsc.org This process combines the advantages of radical polymerization's mild conditions with the ability of ring-opening polymerization to introduce heteroatoms into the polymer backbone. chemrxiv.org
Initiation Pathways in RROP
The initiation of RROP for this compound typically involves the use of conventional radical initiators, such as azobisisobutyronitrile (AIBN) or peroxides like dicumyl peroxide. researchgate.netresearchgate.net The process begins with the thermal or photochemical decomposition of the initiator to generate primary radicals. These highly reactive species then add to the exocyclic double bond (the methylidene group) of the this compound monomer. This addition creates a new radical intermediate centered on the carbon atom adjacent to the oxygen atoms of the dioxane ring.
The efficiency of initiation can be influenced by several factors, including the nature and concentration of the initiator, temperature, and the solvent used. researchgate.net For instance, in controlled or "living" radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a chain transfer agent is used in conjunction with a radical initiator to control the polymerization process. researchgate.net
Propagation and Chain Growth Mechanisms
Following initiation, the propagation step in the RROP of this compound involves a critical ring-opening event. The radical formed on the monomer after initiator addition undergoes a β-scission reaction, leading to the opening of the 1,3-dioxane (B1201747) ring. This ring-opening is thermodynamically driven by the relief of ring strain and the formation of a more stable ester linkage in the resulting polymer chain. chemrxiv.org
The key mechanistic step is the cleavage of one of the C-O bonds within the acetal (B89532) ring. This results in the formation of a polyester (B1180765) backbone. chemrxiv.org A competing reaction is the direct vinyl propagation without ring-opening, which would lead to a polyacetal structure. However, for many cyclic ketene acetals, the ring-opening process is highly favored. chemrxiv.org The structure of the resulting polymer is a polyester, which can be biodegradable. rsc.org
The general mechanism for the radical ring-opening of a cyclic ketene acetal is depicted below:
Step 1: Radical Addition: A radical (R•) adds to the exocyclic double bond of the cyclic ketene acetal.
Step 2: Ring Opening: The resulting radical intermediate undergoes ring-opening through β-scission to form a more stable radical and an ester group in the polymer backbone.
Step 3: Chain Propagation: The newly formed radical propagates the chain by reacting with another monomer molecule.
Role of Methylene (B1212753) and Phenyl Groups in Radical Stability and Reactivity
The methylene (methylidene) group and the phenyl group at the 2-position of the 1,3-dioxane ring play crucial roles in the stability and reactivity of the radical intermediates formed during polymerization.
Phenyl Group: The phenyl group at the 2-position of the dioxane ring has a significant electronic effect. It can stabilize the adjacent radical formed after the addition of the initiator through resonance. This stabilization can influence the rate of initiation and the subsequent ring-opening process. The introduction of a phenyl group can increase the thermal stability of the radical molecules by increasing spatial steric hindrance, which reduces molecular thermal vibrations. nih.gov In the context of related cyclic monomers, the presence of a phenyl group has been shown to be crucial for achieving quantitative ring-opening. researchgate.net For instance, in the polymerization of 2-methylene-4-phenyl-1,3-dioxolane, the phenyl group stabilizes the benzylic radical formed after ring-opening, driving the reaction towards nearly complete ring-opening. researchgate.net
Stereochemical Control in Polymerization
Achieving stereochemical control in polymerization is a significant challenge. For this compound, the presence of a chiral center can arise from the substitution pattern on the dioxane ring. The stereochemistry of the monomer can influence the tacticity (the stereochemical arrangement of chiral centers) of the resulting polymer.
While detailed studies specifically on the stereochemical control of this compound polymerization are not extensively available in the provided search results, research on related 1,3-dioxane systems indicates that the conformation of the monomer plays a critical role. For example, studies on 5-methyl-2,2-diphenyl-1,3-dioxane have shown that the molecule exists in a chair conformation with an equatorial methyl group in both crystal and solution phases. researchgate.net The conformational preferences of the monomer can dictate the approach of the incoming radical and thus influence the stereochemistry of the polymer chain.
Comparison with Other Cyclic Ketene Acetals in RROP
This compound is part of a broader class of cyclic ketene acetals (CKAs) that undergo RROP. rsc.org The reactivity and extent of ring-opening can vary significantly depending on the ring size and substituents of the CKA.
| Monomer | Ring Size | Key Features | Polymerization Behavior |
| This compound | 6-membered | Phenyl group at C2 | Undergoes RROP to form polyesters. |
| 2-Methylene-1,3-dioxepane (MDO) | 7-membered | No substituents on the ring | Known to undergo complete ring-opening to yield polyester chains. researchgate.net |
| 5,6-Benzo-2-methylene-1,3-dioxepane (BMDO) | 7-membered | Aromatic substitution on the ring | Undergoes complete ring-opening; has been successfully homopolymerized by various controlled radical polymerization techniques. rsc.orgresearchgate.net |
| 2-Methylene-4-phenyl-1,3-dioxolane | 5-membered | Phenyl group at C4 | Shows essentially quantitative free-radical ring-opening. researchgate.net |
| 5-Methylene-2,2-dimethyl-1,3-dioxolan-4-one | 5-membered | A cyclic acrylate | Polymerizes through 1,2-vinyl addition without ring-opening. researchgate.net |
Seven-membered CKAs, like MDO and BMDO, generally exhibit a high tendency for complete ring-opening due to greater ring strain. chemrxiv.orgresearchgate.net In contrast, some five-membered ring systems, depending on their substitution, may undergo vinyl polymerization without ring-opening. researchgate.net The presence of a phenyl group, as seen in 2-methylene-4-phenyl-1,3-dioxolane, can promote nearly complete ring-opening even in a five-membered ring system by stabilizing the resulting radical. researchgate.net
Cationic Polymerization Pathways
In addition to radical polymerization, this compound and its derivatives can undergo cationic polymerization. The mechanism of cationic polymerization is fundamentally different from RROP and involves electrophilic attack on the monomer.
The photoinitiated cationic polymerization of 2-phenyl-4-methylene-1,3-dioxolane has been reported. researchgate.net This process typically involves a photoinitiator that generates a strong acid upon irradiation, which then protonates the monomer. The resulting carbocationic species propagates the polymerization. In the case of 4-methylene-1,3-dioxolane (B14172032) derivatives, polymerization can proceed through the opening of the carbon-carbon double bond, sometimes coupled with a rearrangement of the acetal ring to form "keto-ether" sequences in the polymer. researchgate.net
For some related structures, such as 5-methylene-1,3-dioxane-2-one, cationic ring-opening polymerization has been shown to be an efficient method, yielding a polycarbonate with the exomethylene group attached to the main chain. researchgate.net The specific pathway and the structure of the resulting polymer in the cationic polymerization of this compound would depend on the reaction conditions and the stability of the cationic intermediates formed.
Initiator Systems for Cationic Ring-Opening
While specific studies on the cationic ring-opening polymerization (CROP) of this compound are not extensively documented, the behavior of structurally similar compounds, such as 2-phenyl-4-methylene-1,3-dioxolane derivatives, provides valuable insights into potential initiator systems. Cationic polymerization of cyclic acetals is typically initiated by strong protic acids or Lewis acids.
Common initiator systems for the CROP of related cyclic ethers and acetals include:
Protic Acids: Strong acids like triflic acid (CF₃SO₃H) and perchloric acid (HClO₄) can protonate one of the ring oxygen atoms, initiating ring-opening.
Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) is a widely used initiator for the CROP of cyclic acetals. Other Lewis acids such as tin tetrachloride (SnCl₄) and aluminum trichloride (B1173362) (AlCl₃) can also be effective.
Onium Salts: Diaryliodonium and triarylsulfonium salts, often used in photoinitiated CROP, can generate strong Brønsted acids upon photolysis, which then initiate polymerization. sigmaaldrich.com
The choice of initiator can significantly influence the polymerization mechanism and the properties of the resulting polymer. For instance, in the cationic polymerization of 2-(x,y,z-trimethoxyphenyl)-4-methylene-1,3-dioxolane derivatives, boron trifluoride was used as the catalyst. researchgate.net The polymerization of 1,3-dioxolane (B20135) itself has been studied using various initiators, with a focus on controlling the formation of cyclic oligomers. youtube.com
Table 1: Potential Initiator Systems for Cationic Polymerization
| Initiator Type | Examples | Mechanism of Initiation |
| Protic Acids | Triflic acid, Perchloric acid | Protonation of a ring oxygen atom |
| Lewis Acids | Boron trifluoride etherate, Tin tetrachloride | Coordination to a ring oxygen atom |
| Onium Salts | Diphenyliodonium hexafluorophosphate | Photochemical generation of a Brønsted acid |
Mechanism of Exocyclic Double Bond Addition
The polymerization of this compound can proceed through different pathways, including addition polymerization involving the exocyclic double bond, ring-opening polymerization, or a combination of both. The mechanism is highly dependent on the initiator and reaction conditions.
In the context of cationic polymerization, the electrophilic attack can occur at either the exocyclic double bond or one of the ring oxygen atoms. Studies on 2-phenyl-4-methylene-1,3-dioxolane derivatives have shown that the polymerization can proceed via vinyl addition, ring-opening, or even cyclization reactions. researchgate.net
Electrophilic and Nucleophilic Reactions
Oxidation Reactions and Product Characterization
The oxidation of this compound can target either the exocyclic double bond or the C-H bonds of the dioxane ring. While specific oxidation studies on this compound are limited, reactions of related 1,3-dioxane derivatives provide a basis for predicting potential outcomes.
Oxidation of the exocyclic double bond with reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions would be expected to yield a diol, specifically 5-hydroxy-5-(hydroxymethyl)-2-phenyl-1,3-dioxane. Ozonolysis of the double bond would lead to cleavage, forming 2-phenyl-1,3-dioxan-5-one (B2960626) and formaldehyde (B43269).
Furthermore, the hydroxymethyl groups in related compounds like 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane (B1663932) can be oxidized to form the corresponding aldehydes or carboxylic acids. nih.gov This suggests that if the exocyclic double bond were to be first converted to a diol, further oxidation would be possible.
Table 2: Potential Oxidation Products
| Oxidizing Agent | Expected Product(s) |
| OsO₄, H₂O₂ | 5-Hydroxy-5-(hydroxymethyl)-2-phenyl-1,3-dioxane |
| 1. O₃; 2. Zn, H₂O | 2-Phenyl-1,3-dioxan-5-one, Formaldehyde |
Reduction Methodologies and Product Analysis
The reduction of this compound would primarily target the exocyclic double bond. Catalytic hydrogenation is a common method for such transformations.
Using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas would be expected to reduce the methylidene group to a methyl group, yielding 5-methyl-2-phenyl-1,3-dioxane. This reaction is generally a syn-addition of hydrogen across the double bond. nih.gov
The selective reduction of the double bond without affecting the dioxane ring or the phenyl group is anticipated under standard catalytic hydrogenation conditions. More aggressive reducing agents, such as those used for the reductive ring-opening of 1,3-dioxane acetals in carbohydrates (e.g., LiAlH₄-AlCl₃), could potentially cleave the dioxane ring. youtube.com
Table 3: Potential Reduction Products
| Reducing Agent/Method | Expected Product |
| H₂, Pd/C | 5-Methyl-2-phenyl-1,3-dioxane |
| H₂, PtO₂ | 5-Methyl-2-phenyl-1,3-dioxane |
| Raney Ni, H₂ | 5-Methyl-2-phenyl-1,3-dioxane |
Nucleophilic Substitution and Addition Reactions
The exocyclic double bond of this compound is activated towards nucleophilic attack, particularly in a Michael-type addition, if conjugated with an electron-withdrawing group. However, in its unsubstituted form, direct nucleophilic addition is less common without activation.
Nucleophilic substitution reactions are more likely to occur on derivatives of this compound. For instance, the reaction of cis-2-phenyl-1,3-dioxan-5-ol with triphenylphosphine (B44618)–carbon tetrabromide results in a mixture of products including trans-5-bromo-2-phenyl-1,3-dioxan and rearranged dioxolane derivatives. nih.gov This indicates that the dioxane ring can undergo rearrangement under certain nucleophilic substitution conditions.
If the methylidene group were functionalized with a leaving group, nucleophilic substitution at this position would be possible.
1,3-Dipolar Cycloaddition Reactions (where applicable to specific derivatives)
The exocyclic double bond of this compound and its derivatives can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. rsc.org This type of reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. rsc.orgnih.gov
For example, the reaction of a derivative of this compound with a nitrile oxide (generated in situ from an oxime) would be expected to yield a spiro-isoxazoline derivative. Similarly, reaction with an azide (B81097) would lead to a spiro-triazoline, which could potentially rearrange to other nitrogen-containing heterocycles. The regioselectivity and stereoselectivity of these cycloadditions would be influenced by the electronic and steric properties of both the dipolarophile and the 1,3-dipole. nih.gov
While specific examples with this compound are not readily found in the literature, the general principles of 1,3-dipolar cycloadditions suggest that its derivatives would be viable substrates for such transformations.
Table 4: Potential 1,3-Dipolar Cycloaddition Reactions
| 1,3-Dipole | Product Class |
| Nitrile Oxide (R-C≡N⁺-O⁻) | Spiro-isoxazoline |
| Azide (R-N₃) | Spiro-triazoline |
| Nitrone (R₂C=N⁺(R)-O⁻) | Spiro-isoxazolidine |
Michael Addition Reactions (relevant to derivatives)
The Michael reaction, or conjugate addition, involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene. libretexts.orglibretexts.org The nucleophile, known as the Michael donor, is typically a stabilized enolate or a similar soft nucleophile, while the unsaturated compound is the Michael acceptor. youtube.com
For this compound itself, the exocyclic double bond is an enol ether and is electron-rich, making it more susceptible to attack by electrophiles rather than nucleophiles. wikipedia.org Therefore, it does not typically act as a Michael acceptor.
However, derivatives of this compound that incorporate an electron-withdrawing group (EWG) conjugated to the double bond would be expected to function as potent Michael acceptors. In such hypothetical derivatives, the exocyclic carbon would become electrophilic and susceptible to attack by a range of Michael donors.
Table 1: Michael Addition in a Hypothetical Derivative
| Michael Donor | Hypothetical Michael Acceptor | Reaction Product |
|---|---|---|
| Malonate Ester | 5-(Cyanomethylene)-2-phenyl-1,3-dioxane | Adduct from addition to the exocyclic carbon |
| Thiolate | 5-(Acylmethylene)-2-phenyl-1,3-dioxane | Thioether adduct |
The mechanism for such a reaction would proceed via the classical pathway for Michael additions. A base would deprotonate the Michael donor to form a nucleophilic species (e.g., an enolate). This nucleophile would then attack the β-carbon of the activated alkene in the this compound derivative. The resulting intermediate enolate would then be protonated during workup to yield the final 1,4-addition product. libretexts.org
While direct examples for derivatives of this compound are not prominent in the literature, the conjugate addition of nucleophiles to activated alkenes is a fundamental and predictable reaction in organic synthesis. researchgate.netrsc.org
Isomerization and Rearrangement Reactions
The exocyclic double bond in this compound introduces the potential for isomerization to a thermodynamically more stable endocyclic isomer. Such rearrangements are common for compounds containing vinylidene or enol ether functionalities, often catalyzed by acid or transition metals. researchgate.netacs.org
A likely isomerization pathway for this compound under acidic conditions would involve protonation of the exocyclic double bond to form a tertiary carbocation intermediate. Subsequent elimination of a proton from the adjacent C4 (or C6) position of the dioxane ring would lead to the formation of the more substituted and generally more stable endocyclic enol ether, 2-phenyl-5-methyl-4H-1,3-dioxin .
Studies on related hydroxy-ethyl vinyl ethers have shown they can undergo explosive rearrangement to cyclic products, highlighting the inherent reactivity of the vinyl ether moiety. acs.orgacs.org Although the dioxane ring provides a degree of stability, the exocyclic arrangement in this compound represents a state of higher energy compared to a potential endocyclic isomer.
Table 2: Potential Isomerization Products of this compound
| Starting Material | Conditions | Potential Product | Notes |
|---|---|---|---|
| This compound | Acid catalyst (e.g., H₂SO₄) | 2-Phenyl-5-methyl-4H-1,3-dioxin | Formation of a more stable endocyclic double bond. |
The propensity for such rearrangements indicates that syntheses and reactions involving this compound must be conducted under carefully controlled conditions, typically avoiding strong acids and high temperatures to maintain the integrity of the exocyclic double bond.
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization for Structural Proof
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Infrared (IR) spectroscopy provides a complete picture of the molecule's connectivity, three-dimensional arrangement, and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and through-space correlations, a complete map of the proton and carbon environments can be assembled.
¹H NMR for Proton Environments and Coupling
The ¹H NMR spectrum of 5-Methylidene-2-phenyl-1,3-dioxane is predicted to exhibit distinct signals corresponding to each unique proton environment.
Phenyl Protons (H-Ar): The five protons of the phenyl group are expected to appear in the aromatic region, typically between δ 7.3 and 7.5 ppm. The protons ortho to the dioxane ring may be slightly downfield compared to the meta and para protons.
Acetal (B89532) Proton (H-2): A single proton at the C-2 position, situated between two oxygen atoms, would appear as a sharp singlet in the range of δ 5.5-5.8 ppm.
Methylidene Protons (=CH₂): The two exocyclic vinylic protons are chemically distinct and would likely appear as two sharp singlets, or very finely coupled doublets, in the region of δ 5.0-5.3 ppm.
Dioxane Ring Protons (H-4, H-6): The four protons on the C-4 and C-6 carbons of the dioxane ring are diastereotopic. They are expected to resonate as a complex multiplet, likely appearing as two distinct sets of signals for the axial and equatorial protons, typically in the range of δ 4.0-4.8 ppm.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Phenyl (Ar-H) | 7.30 - 7.50 | Multiplet |
| Acetal (H-2) | ~5.6 | Singlet |
| Methylidene (=CH₂) | ~5.1 | Singlet |
| Methylidene (=CH₂) | ~5.2 | Singlet |
| Dioxane Ring (H-4, H-6) | 4.00 - 4.80 | Multiplet |
¹³C NMR for Carbon Skeleton and Hybridization
The ¹³C NMR spectrum provides information on the carbon framework, with chemical shifts indicating the hybridization and electronic environment of each carbon atom.
Phenyl Carbons (C-Ar): The six carbons of the phenyl ring would produce signals in the aromatic region (δ 125-140 ppm). This includes four signals for the ortho, meta, para, and ipso-carbons.
Acetal Carbon (C-2): The carbon atom bonded to two oxygens is significantly deshielded and is expected to have a chemical shift in the range of δ 100-105 ppm.
Dioxane Ring Carbons (C-4, C-6): The two equivalent carbons adjacent to the oxygen atoms in the ring are predicted to appear around δ 65-70 ppm.
Olefinic Carbons (C-5, =CH₂): The key signals for the methylidene group include the quaternary C-5 carbon, predicted around δ 140 ppm, and the terminal =CH₂ carbon, expected near δ 115 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Phenyl (C-ipso) | ~138 |
| Phenyl (C-o, C-m, C-p) | 125 - 130 |
| Acetal (C-2) | ~102 |
| Dioxane Ring (C-4, C-6) | ~67 |
| Olefinic (C-5) | ~140 |
| Olefinic (=CH₂) | ~115 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Assignment and Spatial Relationships
Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. sigmaaldrich.comuni.lu
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. It would help delineate the spin systems within the phenyl ring and confirm the connectivity within the dioxane framework.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom (e.g., linking the acetal H-2 signal to the C-2 carbon signal).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insight into the molecule's 3D conformation. A key expected observation would be a spatial correlation between the equatorial acetal proton (H-2) and the axial protons at C-4 and C-6, confirming the chair conformation of the dioxane ring and the equatorial orientation of the phenyl group. sigmaaldrich.comuni.luacs.org
X-ray Crystallography for Solid-State Structure and Conformation
Single-crystal X-ray diffraction provides the most precise information about the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound is not available, analysis of closely related compounds, such as 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane (B1663932), consistently reveals a chair conformation for the 1,3-dioxane (B1201747) ring. nih.govnih.gov In these structures, the bulky 2-phenyl substituent invariably occupies the more sterically favorable equatorial position to minimize 1,3-diaxial interactions. It is therefore highly probable that this compound also adopts a chair conformation with an equatorial phenyl group. The planarity of the C4-C5(CH₂)-C6 fragment would likely introduce some distortion to the ideal chair geometry.
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Vibrations
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. sigmaaldrich.com The predicted IR spectrum for this compound would show several characteristic absorption bands.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic & Vinylic |
| 3000-2850 | C-H stretch | Aliphatic |
| ~1650 | C=C stretch | Alkene (Methylidene) |
| 1600, 1480 | C=C stretch | Aromatic Ring |
| 1200-1000 | C-O stretch | Acetal / Ether |
The presence of a band around 1650 cm⁻¹ for the C=C stretch would be a key indicator of the methylidene group. Strong bands in the 1200-1000 cm⁻¹ region would confirm the C-O linkages of the dioxane ring. sigmaaldrich.comacs.org
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The molecular ion peak (M⁺•) would confirm the compound's molecular weight. The fragmentation of the 1,3-dioxane ring typically follows distinct pathways.
One common fragmentation pattern in 1,3-dioxanes involves the initial loss of a substituent at the C-2 position. For this compound, this would result in the loss of the phenyl group (C₆H₅•), leading to a significant fragment ion. Another characteristic fragmentation pathway for 1,3-dioxane derivatives involves the cleavage of the ring itself. researchgate.net This can include the expulsion of a molecule of formaldehyde (B43269) (CH₂O) or other small neutral molecules derived from the ring structure. researchgate.net
The fragmentation is heavily influenced by the substituents present. researchgate.net The presence of the exocyclic double bond of the methylidene group can influence the fragmentation pathways, potentially leading to rearrangements like the McLafferty rearrangement if suitable gamma-hydrogens are available, although this is less direct in a cyclic system. nih.gov The stability of the resulting carbocations is a major factor driving the fragmentation process. youtube.com For instance, the formation of a stable benzoyl cation ([C₆H₅CO]⁺) or a tropylium (B1234903) ion ([C₇H₇]⁺) from the phenyl-containing fragment is a common feature in the mass spectra of phenyl-substituted compounds.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Identity | Fragmentation Pathway |
| 190 | [C₁₁H₁₂O₂]⁺• | Molecular Ion (M⁺•) |
| 113 | [M - C₆H₅]⁺ | Loss of the phenyl radical from the molecular ion. |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation, formed via cleavage and rearrangement. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage of the bond to the dioxane ring. |
This table is based on general fragmentation principles for substituted 1,3-dioxanes and phenyl-containing compounds.
Conformational Equilibria and Dynamics of the 1,3-Dioxane Ring System
Chair Conformation Predominance and Substituent Effects
The 1,3-dioxane ring, much like cyclohexane (B81311), predominantly adopts a chair conformation, as this arrangement minimizes both angle strain and torsional strain. nih.govasianpubs.orgresearchgate.netlibretexts.org In this conformation, substituents can occupy either axial or equatorial positions. For 2-substituted-1,3-dioxanes, a large substituent like a phenyl group strongly prefers the equatorial position to minimize 1,3-diaxial interactions, which are a form of steric strain. nih.govasianpubs.org Therefore, in this compound, the phenyl group is expected to reside almost exclusively in the equatorial orientation.
The methylidene group at the C-5 position introduces a planar sp² hybridized carbon into the ring. This flattens the ring somewhat in the vicinity of C-5 compared to a standard cyclohexane chair, which could slightly alter the bond angles and torsional angles throughout the ring. The conformational energies of substituents at the C-5 position have been studied, showing that the chair form remains the global minimum on the potential energy surface. researchgate.net
Investigation of Minor Conformations (e.g., Twist-Boat)
While the chair conformation is the most stable, other higher-energy conformations participate in the dynamic equilibrium. researchgate.net These include the boat and twist-boat (or skew-boat) conformations. The boat conformation is significantly destabilized by steric hindrance between the "flagpole" hydrogens (or substituents) and torsional strain from eclipsed bonds. libretexts.org
The twist-boat conformation is a more stable alternative to the true boat form because it alleviates some of this strain by slightly twisting the structure. libretexts.org Quantum chemical calculations on substituted 1,3-dioxanes have identified local energy minima corresponding to 1,4-twist and 2,5-twist conformers. researchgate.net These non-chair forms, however, are significantly higher in energy than the chair conformation and thus exist in very low populations at room temperature. researchgate.netacs.orgscilit.com They primarily serve as intermediates in the process of ring inversion from one chair form to another.
Table 2: Relative Energies of 1,3-Dioxane Conformations
| Conformation | General Relative Energy (kcal/mol) | Key Strain Features |
| Chair | 0 (most stable) | Minimal angle and torsional strain. libretexts.org |
| Twist-Boat | ~5.5 | Reduced flagpole interactions and some torsional strain. libretexts.org |
| Boat | ~7.0 | Significant flagpole steric strain and torsional strain. libretexts.org |
Note: Energies are approximate and based on the parent cyclohexane system; substituent effects will alter these values.
Influence of Phenyl Group Orientation on Ring Conformation
The orientation of the C-2 phenyl group is a dominant factor in the conformational preference of the molecule. As established, the phenyl group overwhelmingly favors the equatorial position to avoid severe steric clashes with the axial hydrogens (or substituents) at the C-4 and C-6 positions. acs.org In an axial position, the phenyl group would experience destabilizing 1,3-diaxial interactions, making this conformation energetically unfavorable. The stability of the equatorial conformer ensures that the 1,3-dioxane ring is essentially "locked" in one chair conformation, a phenomenon known as being anancomeric. nih.gov
Solvent Effects on Conformational Preferences
The conformational equilibrium of 1,3-dioxanes can be influenced by the solvent environment. acs.org Generally, the chair conformation remains the most stable regardless of the solvent. However, the energy difference between conformers can change. More polar solvents may preferentially stabilize a conformer with a larger dipole moment. For instance, if an axial conformer were more polar than the equatorial one, its relative population might increase in a polar solvent compared to a non-polar solvent. For this compound, where the equatorial-phenyl chair conformer is strongly favored, significant shifts in the equilibrium are not expected, but subtle changes in ring geometry or the energy barrier to inversion could occur. researchgate.netacs.org
Intramolecular Interactions and Their Structural Implications
The structure of this compound is further refined by a variety of intramolecular interactions. Steric hindrance between the equatorial phenyl group and the hydrogens on C-4 and C-6, while minimal compared to the axial alternative, still influences the preferred rotational angle of the phenyl group relative to the dioxane ring.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Energetics and Geometries
Quantum chemical calculations are fundamental to elucidating the electronic structure, preferred geometries, and relative energies of different conformations of 5-methylidene-2-phenyl-1,3-dioxane. These methods allow for a detailed exploration of the potential energy surface of the molecule.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, likely employing a functional such as PBE with a triple-zeta basis set (PBE/3ζ), would be instrumental in identifying the stable conformers and the transition states that connect them. researchgate.netresearchgate.net
DFT calculations would be used to optimize the geometries of these conformers and calculate their relative energies. This would provide insight into the conformational equilibrium of the molecule. Furthermore, DFT can be used to map out the potential energy surface for the interconversion between different conformers, for instance, the chair-to-chair inversion, and to identify the transition states and energy barriers associated with these processes. researchgate.net
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT
| Conformer | Phenyl Group Orientation | Relative Energy (kcal/mol) |
| Chair | Equatorial | 0.00 |
| Chair | Axial | 3.50 |
| Twist-Boat | - | 5.80 |
Note: These values are hypothetical and based on typical energy differences found in related 2-phenyl-1,3-dioxane (B8809928) systems.
To refine the energetic and geometric parameters obtained from DFT, higher-level ab initio methods can be employed. The Resolution of Identity Møller-Plesset perturbation theory of the second order (RI-MP2) is a powerful method for this purpose. researchgate.netresearchgate.net By incorporating electron correlation effects more accurately than many DFT functionals, RI-MP2 calculations, often with a large basis set, can provide more reliable relative energies and conformational barriers.
For this compound, RI-MP2 calculations would be particularly valuable for validating the results from DFT and for providing benchmark data. These calculations would be especially important for understanding the subtle electronic effects that govern the conformational preferences, such as the interactions between the phenyl ring, the methylidene group, and the oxygen atoms of the dioxane ring.
Molecular Dynamics Simulations for Conformational Flux
While quantum chemical calculations provide a static picture of the stable conformers, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the conformational flux, which is the continuous interconversion between different conformations at a given temperature.
MD simulations would reveal the timescales of conformational changes and the populations of different conformational states. This information is crucial for understanding how the molecule behaves in a real-world environment, such as in solution. The force fields used in MD simulations would need to be carefully parameterized to accurately represent the intramolecular interactions within this compound.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the computed structures. For this compound, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies.
The GIAO (Gauge-Including Atomic Orbital) method is commonly used within a DFT framework to calculate NMR chemical shifts with good accuracy. By calculating the chemical shifts for the different conformers, it is possible to obtain a population-weighted average that can be compared to the experimental spectrum. This comparison can provide strong evidence for the conformational equilibrium present in solution. researchgate.net
Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. The computed frequencies and their corresponding intensities can be used to assign the vibrational modes observed in the experimental spectra.
Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for the Dioxane Ring Protons of this compound
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H2 (axial) | 5.15 | 5.12 |
| H4/H6 (axial) | 4.10 | 4.08 |
| H4/H6 (equatorial) | 4.35 | 4.33 |
| =CH₂ | 5.05 | 5.02 |
Note: These values are hypothetical and for illustrative purposes.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its reactivity in various chemical transformations. For example, the exocyclic double bond of the methylidene group is a potential site for addition reactions.
Applications in Polymer Chemistry and Advanced Materials
Design and Synthesis of Biodegradable Polymers via Ring-Opening Polymerization
The incorporation of ester groups into a polymer backbone is a key strategy for designing biodegradable materials. Radical ring-opening polymerization (rROP) of cyclic ketene (B1206846) acetals is an effective method for introducing these hydrolyzable linkages into vinyl polymers. researchgate.netrsc.org The rROP of CKAs combines the advantages of conventional ring-opening polymerization with the robustness of radical chemistry, offering a pathway to degradable polymers from monomers bearing an exocyclic double bond. rsc.orgespci.fr
The degradation profile of polymers can be precisely controlled by copolymerizing functional monomers. In the context of CKAs, copolymerization allows for the statistical insertion of ester units into the polymer chain. This approach has been demonstrated with related monomers, such as 2-methylene-4-phenyl-1,3-dioxolane (MPDL), which, when copolymerized with methacrylate (B99206) monomers, yields well-defined, degradable materials. nih.gov The extent of degradation can be tuned by controlling the amount of the CKA incorporated into the copolymer. nih.gov For instance, copolymerizing a CKA with a non-degradable vinyl monomer allows for the creation of materials where the degradation rate is dependent on the density of ester linkages in the backbone. This strategy enables the design of "sacrificial" or degradable blocks within more complex polymer architectures. researchgate.net
Achieving control over polymer molecular weight (Mn) and maintaining a narrow molecular weight distribution (low dispersity, Đ) are hallmarks of modern polymer synthesis. In radical polymerizations, this is accomplished using controlled/living radical polymerization (CRP) techniques. When CKAs are polymerized via these methods, it is possible to produce polymers with predictable molecular weights and low dispersity values. For example, the reversible addition-fragmentation chain transfer (RAFT) polymerization of the CKA monomer 2-methylene-4-phenyl-1,3-dioxolane (MPDL) with N-ethyl maleimide (B117702) resulted in copolymers with controlled characteristics. acs.org Similarly, nitroxide-mediated polymerization (NMP) of CKAs like MPDL has been used to create well-defined, degradable PEG-based copolymers. nih.gov The ability to control these fundamental polymer characteristics is crucial for tailoring material properties for specific advanced applications.
The homopolymerization of 5-Methylidene-2-phenyl-1,3-dioxane via a pure radical ring-opening mechanism results in a polyester (B1180765). However, the synthesis of copolymers containing both ester and ether linkages is an important strategy for creating materials with tailored flexibility, hydrophilicity, and degradation kinetics. Poly(ester-co-ether)s can be synthesized through the copolymerization of different types of monomers. For instance, the radical copolymerization of CKAs with monomers like N-vinyl pyrrolidone (NVP) in a solvent such as polyethylene (B3416737) oxide (PEO) can lead to the formation of graft copolymers with a PEO (polyether) backbone and side chains containing ester units from the ring-opened CKA. rsc.org This demonstrates a pathway to complex architectures combining both ether and ester functionalities.
Role in Advanced Organic Synthesis As an Intermediate
Precursor for Complex Heterocyclic Systems
The exocyclic methylene (B1212753) group of 5-Methylidene-2-phenyl-1,3-dioxane serves as a key functional handle for the synthesis of more complex heterocyclic structures, particularly through cycloaddition reactions. While direct studies on this compound are not extensively documented, the reactivity of analogous systems, such as 5-methylidene-3-phenyl-hydantoin, in 1,3-dipolar cycloadditions provides a strong indication of its synthetic utility. mdpi.com
In a notable study, the 1,3-dipolar cycloaddition of nitrile imines to 5-methylidene-3-phenyl-hydantoin was shown to proceed with high regioselectivity. mdpi.com This reaction leads to the formation of spiro-pyrazoline-imidazolidine-2,4-diones. mdpi.com The regioselectivity is dictated by the electronic properties of the reactants, with the terminal nitrogen atom of the nitrile imine adding to the more sterically hindered carbon of the exocyclic double bond. mdpi.com This suggests that this compound could similarly react with 1,3-dipoles like nitrile imines, azides, or nitrones to generate novel spiro-heterocyclic systems, where the 1,3-dioxane (B1201747) ring is fused to another heterocyclic ring at the 5-position.
Table 1: Representative 1,3-Dipolar Cycloaddition with a 5-Methylidene Heterocycle
| Dipole Precursor | Dipolarophile | Product | Yield (%) | Ref. |
| Hydrazonoyl chlorides | 5-Methylidene-3-phenylhydantoin | Spiro-pyrazoline-imidazolidine-2,4-diones | Good | mdpi.com |
This table illustrates the potential of the exocyclic methylene group in cycloaddition reactions based on an analogous system.
Furthermore, the double bond in 5-methylene-1,3-dioxanes can undergo various electrophilic additions, which can be harnessed to introduce further complexity and construct new ring systems. thieme-connect.de
Building Block for Multifunctional Molecules
The structure of this compound is inherently suited for the creation of multifunctional molecules. The 1,3-dioxane moiety acts as a protecting group for a 1,3-diol, which can be deprotected under acidic conditions. thieme-connect.de The exocyclic double bond provides a site for a wide array of chemical modifications.
One of the key applications of related 5-methylene-1,3-dioxane derivatives is in polymerization. For instance, 5-methylene-1,3-dioxan-2-one has been successfully copolymerized with trimethylene carbonate to produce functionalized polycarbonates. acs.org The exocyclic methylene groups in the resulting polymer are amenable to post-polymerization modification, such as thiol-ene reactions, allowing for the introduction of various functional groups like carboxylic acids or hydroxyl groups along the polymer chain. acs.org
This suggests that this compound could serve as a valuable monomer in radical or ring-opening metathesis polymerization to generate polymers with pendant 2-phenyl-1,3-dioxane (B8809928) units. Subsequent deprotection of the acetal (B89532) would unmask diol functionalities, leading to highly functionalized, water-soluble polymers.
Table 2: Polymerization of a Related 5-Methylene-1,3-dioxane Derivative
| Monomer | Comonomer | Catalyst | Polymer | Post-Polymerization Modification | Functional Groups Introduced | Ref. |
| 5-Methylene-1,3-dioxane-2-one | Trimethylene carbonate | Methane (B114726) sulfonic acid | Copolymer | Thiol-ene reaction | -COOH, -OH | acs.org |
This table highlights the potential of the exocyclic double bond for creating functional polymers.
Asymmetric Synthesis Applications
The prochiral nature of the exocyclic double bond in this compound presents opportunities for its use in asymmetric synthesis. The facial selectivity of reactions at the double bond can be influenced by chiral catalysts or reagents, leading to the formation of enantiomerically enriched products.
Moreover, asymmetric dihydroxylation or epoxidation of the exocyclic double bond could lead to the synthesis of chiral diols or epoxides, which are valuable building blocks in their own right. The stereochemical outcome of these reactions would be influenced by the choice of chiral ligand or catalyst. The resulting chiral 1,3-dioxane derivatives could then be used in the synthesis of complex, stereochemically defined molecules.
Catalyst Design and Organocatalysis (for related compounds)
The 1,3-dioxane framework can be a component of chiral ligands for metal-catalyzed reactions or as a scaffold for organocatalysts. Although there are no direct reports of this compound being used in catalyst design, the synthesis of chiral 1,3-dioxanes derived from it could lead to new catalyst structures.
For example, the asymmetric functionalization of the exocyclic double bond could introduce coordinating groups, which, in conjunction with the inherent chirality of the resulting molecule, could be used to create novel chiral ligands for asymmetric catalysis.
In the field of organocatalysis, related 1,3-dioxane structures have been explored. For instance, methane sulfonic acid, an organocatalyst, has been employed in the copolymerization of 5-methylene-1,3-dioxane-2-one. acs.org This demonstrates the compatibility of the 1,3-dioxane ring system with certain organocatalytic transformations. The development of chiral Brønsted or Lewis acid catalysts incorporating the 2-phenyl-1,3-dioxane motif could be a promising area of research.
Comparative Analysis with Structural Analogues and Derivatives
5-Methylidene-1,3-dioxolanes and other Cyclic Ketene (B1206846) Acetals
5-Methylidene-1,3-dioxolanes are five-membered ring counterparts to the six-membered 5-methylidene-1,3-dioxanes. Both classes of compounds belong to the broader family of cyclic ketene acetals, which are characterized by an exocyclic double bond attached to a carbon atom situated between two oxygen atoms. This structural feature imparts unique reactivity to these molecules.
The primary difference in reactivity between the five- and six-membered rings stems from ring strain. The 1,3-dioxolane (B20135) ring is more strained than the 1,3-dioxane (B1201747) ring, which influences its stability and polymerization behavior. For instance, the free radical ring-opening polymerization of 2-methylene-1,3-dioxolanes has been studied, demonstrating their ability to form polyesters. acs.org The driving force for this ring-opening is the relief of ring strain.
Cyclic ketene acetals, in general, are highly reactive monomers. acs.org They can undergo both cationic and free-radical polymerization. The exocyclic methylene (B1212753) group is susceptible to attack, leading to the formation of either linear polymers through ring-opening or addition polymers where the double bond is consumed. The choice between these pathways is influenced by the specific structure of the monomer and the polymerization conditions. For example, 2-methylene-4-phenyl-1,3-dioxolane has been synthesized and its free radical ring-opening polymerization has been investigated, highlighting its potential to create polymers with tunable properties. acs.org
Substituted 1,3-Dioxanes (e.g., 5-methyl-2,2-diphenyl-1,3-dioxane)
The reactivity and stability of the 1,3-dioxane ring are significantly influenced by the nature and position of its substituents. A pertinent example for comparison is 5-methyl-2,2-diphenyl-1,3-dioxane. In this compound, the exocyclic double bond of 5-methylidene-2-phenyl-1,3-dioxane is replaced by a methyl group at the 5-position and two phenyl groups at the 2-position.
The 1,3-dioxane ring typically adopts a chair conformation, similar to cyclohexane (B81311). Substituents can occupy either axial or equatorial positions. The conformational preference is governed by steric and electronic factors. For instance, in 5-methyl-2,2-diphenyl-1,3-dioxane, the methyl group at the 5-position preferentially occupies an equatorial position to minimize steric interactions. researchgate.net The presence of bulky substituents like phenyl groups at the C2 position also influences the ring's conformation and stability. Studies on 2-tert-butyl-5-aryl-1,3-dioxanes have shown that the conformational energy of the aryl group is affected by remote substituents on the phenyl ring, with electron-withdrawing groups favoring an axial orientation due to stabilizing CH···O hydrogen bonds. nih.gov
The absence of the reactive exocyclic methylene group in compounds like 5-methyl-2,2-diphenyl-1,3-dioxane makes them generally more stable and less prone to polymerization compared to their methylidene counterparts. Their chemistry is often centered on reactions of the substituents or the stability of the dioxane ring itself, which can be cleaved under acidic conditions. chemicalbook.com
| Compound Name | Key Structural Feature | Impact on Reactivity |
| This compound | Exocyclic methylene group | High reactivity, prone to polymerization |
| 5-Methyl-2,2-diphenyl-1,3-dioxane | Saturated 1,3-dioxane ring | Increased stability, lacks polymerization potential of the methylidene analogue |
1,3-Dioxane-4,6-dione (B14002328) Derivatives and Their Distinct Reactivity
A particularly interesting class of related compounds is the 1,3-dioxane-4,6-dione derivatives, most notably 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. chemicalbook.comwikipedia.orgclockss.orgnih.gov These compounds feature two carbonyl groups within the dioxane ring, which dramatically alters their chemical properties compared to this compound.
The most striking feature of Meldrum's acid and its derivatives is the high acidity of the C5 protons (pKa ≈ 4.97). wikipedia.org This acidity allows for easy deprotonation to form a stable enolate, which can then participate in a variety of nucleophilic reactions, including alkylations and acylations. wikipedia.org This reactivity is in stark contrast to this compound, where the exocyclic double bond is the primary site of reactivity.
Furthermore, the pyrolysis of Meldrum's acid derivatives, particularly those with a methylene group at the 5-position (5-alkylidene-1,3-dioxane-4,6-diones), leads to the formation of highly reactive ketene intermediates through the loss of acetone (B3395972) and carbon dioxide. chemicalbook.com These ketenes can then undergo various cyclization reactions. This thermal fragmentation pathway is a unique characteristic of the dione (B5365651) derivatives and is not observed for this compound under similar conditions.
| Compound Class | Key Functional Group | Primary Reactivity |
| 5-Methylidene-1,3-dioxanes | Exocyclic C=C bond | Addition and polymerization reactions |
| 1,3-Dioxane-4,6-diones | Acidic C-H at C5, two C=O groups | Deprotonation, nucleophilic attack, thermal fragmentation to ketenes |
Influence of Substituents on Ring Stability and Reactivity
The stability and reactivity of the 1,3-dioxane ring are intricately linked to the electronic and steric effects of its substituents. The presence of a phenyl group at the C2 position, as in this compound and its analogues, has a significant impact.
The phenyl group is electron-withdrawing and can influence the electron density at the acetal (B89532) carbons (C2). This can affect the stability of any charged intermediates formed during reactions, such as in acid-catalyzed hydrolysis. In 2-phenyl-1,3-dioxane (B8809928), the phenyl group generally prefers an equatorial position to minimize steric strain. nih.gov
The interplay of substituents at different positions can lead to complex stereochemical outcomes and reactivity patterns. For example, the synthesis of (5-ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol from 2,2-bis(hydroxymethyl)butanol and acetophenone (B1666503) results in a specific stereoisomer where the 1,3-dioxane ring adopts a chair conformation with the phenyl substituent in an equatorial position. asianpubs.org
Future Research Directions and Emerging Trends
Novel Polymer Architectures from 5-Methylidene-2-phenyl-1,3-dioxane
The inherent reactivity of the exocyclic methylene (B1212753) group in this compound makes it a prime candidate for constructing a variety of innovative polymer architectures. Future research is expected to focus on several key areas:
Biodegradable Polymers: Capitalizing on the ester linkage that can be introduced into the polymer backbone via ring-opening polymerization, researchers are exploring the synthesis of biodegradable polyesters. These materials present a sustainable alternative to conventional non-degradable plastics, with potential applications in packaging, agriculture, and biomedical devices. The degradation rate can be tuned by copolymerizing this compound with other cyclic monomers.
Stimuli-Responsive Polymers: The incorporation of functional groups into the phenyl ring or at other positions of the dioxane moiety could lead to the development of "smart" polymers. These materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light. Such polymers are highly sought after for applications in drug delivery, sensors, and actuators.
Crosslinked Polymers and Networks: The vinyl functionality of this compound allows for its use as a crosslinking agent. This can lead to the formation of robust polymer networks with enhanced thermal and mechanical properties. Research in this area is likely to focus on the development of novel thermosets and elastomers with tailored crosslinking densities for applications in coatings, adhesives, and engineering materials.
Sustainable Synthesis and Polymerization Methods
The principles of green chemistry are increasingly influencing the design of synthetic routes for both monomers and polymers. For this compound, future efforts will likely concentrate on:
Green Monomer Synthesis: Developing synthetic pathways that utilize renewable feedstocks, employ environmentally benign solvents (such as water or supercritical CO2), and are catalyzed by non-toxic and recyclable catalysts. researchgate.net Biocatalytic routes, using enzymes to perform key synthetic steps, are also a promising avenue for a more sustainable production of this monomer.
Sustainable Polymerization Techniques: Exploring polymerization methods that minimize energy consumption and waste generation. This includes solvent-free bulk polymerization and emulsion polymerization in water. acs.org Furthermore, the use of organocatalysts for ring-opening polymerization is gaining traction as a green alternative to metal-based catalysts, which can leave toxic residues in the final polymer. researchgate.net
Advanced Characterization Techniques for In Situ Polymerization Monitoring (e.g., RTIR)
To gain a deeper understanding of the polymerization kinetics and mechanisms of this compound, advanced in situ characterization techniques are crucial. Real-Time Infrared (RTIR) spectroscopy, for instance, allows for the continuous monitoring of the disappearance of monomer-specific IR bands and the appearance of polymer-related signals as the reaction progresses. fda.govsigmaaldrich.comrsc.org This provides invaluable data on polymerization rates, monomer conversion, and the potential formation of side products in real-time. Other techniques such as in situ NMR and Raman spectroscopy can also offer complementary information on the structural evolution of the polymer during its formation. researchgate.netresearchgate.net
Integration with Flow Chemistry and Automated Synthesis
The transition from batch to continuous flow manufacturing offers numerous advantages, including improved heat and mass transfer, enhanced safety, and greater reproducibility. The integration of flow chemistry for the synthesis and polymerization of this compound is an emerging trend. nih.gov
Continuous Monomer Synthesis: Microreactors can be employed for the precise control of reaction parameters in the synthesis of the monomer, potentially leading to higher yields and purity. nih.gov
Automated Polymerization: Automated flow systems can be developed for the continuous polymerization of this compound, allowing for high-throughput screening of reaction conditions and the production of polymers with well-defined properties. This approach facilitates rapid optimization and scale-up of the polymerization process.
Computational Design of New Derivatives with Enhanced Properties
Computational chemistry and molecular modeling are becoming indispensable tools in materials science for predicting the properties of new molecules and polymers before their synthesis. For this compound, computational studies can be employed to:
Predict Polymer Properties: Density Functional Theory (DFT) calculations can be used to predict the electronic and structural properties of different derivatives, and how these will influence the properties of the resulting polymers, such as their thermal stability, mechanical strength, and degradability.
Design Novel Monomers: By simulating the effect of different substituents on the phenyl ring or the dioxane core, it is possible to design new monomers with specific, enhanced properties. For example, introducing electron-withdrawing or electron-donating groups could modulate the reactivity of the monomer and the characteristics of the final polymer. Quantum mechanical calculations have been used to understand the dual activation mechanism in the ring-opening polymerization of related cyclic monomers. researchgate.net
Exploration of New Reaction Pathways and Catalytic Systems
While radical and cationic polymerizations of methylene dioxanes are known, the exploration of new reaction pathways and catalytic systems remains a fertile area of research.
Novel Catalysts: The development of new, highly active, and selective catalysts is crucial for controlling the polymerization of this compound. This includes the design of novel organocatalysts and transition metal complexes that can mediate the polymerization with high efficiency and stereocontrol. researchgate.net For instance, heterodinuclear catalysts have shown high activity for the copolymerization of CO2 and epoxides, a related ring-opening polymerization. researchgate.net
Alternative Polymerization Mechanisms: Investigating alternative polymerization mechanisms, such as anionic or coordination polymerization, could open up new possibilities for creating polymers with unique microstructures and properties. The exploration of controlled/"living" polymerization techniques would enable the synthesis of well-defined block copolymers and other complex architectures.
Q & A
Q. What are the common synthetic routes for 5-methylidene-2-phenyl-1,3-dioxane?
A widely used method involves the condensation of isopropylidene malonate with aromatic aldehydes under mild, solvent-free conditions. This green synthesis approach avoids harsh reagents and achieves high yields (80–95%) through microwave-assisted heating or room-temperature grinding . Acid-catalyzed acetalization of carbonyl precursors with diols (e.g., 1,3-propanediol) is another route, often employing toluenesulfonic acid in refluxing toluene with a Dean-Stark apparatus to remove water .
Q. How is the molecular conformation of this compound determined experimentally?
Conformational analysis is performed using - and -NMR spectroscopy in solvents like CDCl or CD, complemented by X-ray crystallography. For example, X-ray studies reveal a chair conformation with equatorial positioning of substituents, while NMR coupling constants () validate dynamic equilibria between conformers in solution . Software tools like SHELXL (for refinement) and OLEX2 (for structure visualization) are critical for interpreting crystallographic data .
Q. What are the typical reactions involving the methylidene group in this compound?
The methylidene moiety undergoes Knoevenagel condensations with active methylene compounds (e.g., malononitrile) to form conjugated systems. It also participates in [4+2] cycloadditions as a dienophile, enabling access to heterocyclic frameworks. Reaction conditions (e.g., solvent polarity, temperature) significantly influence regioselectivity and stereochemical outcomes .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic or crystallographic data?
Quantum chemical calculations (e.g., RI-MP2/ and PBE/3ζ levels) model solvation effects and conformational energy barriers. For instance, spin–spin coupling constants () derived computationally can be compared to experimental NMR data to validate proposed conformers. Discrepancies between X-ray and NMR results may arise from crystal packing forces versus solution dynamics, requiring multi-method validation .
Q. What experimental design strategies optimize the synthesis of derivatives for material science applications?
Design of Experiments (DoE) methodologies, such as response surface modeling, can optimize reaction parameters (catalyst loading, temperature) for synthesizing macrocycles containing dispiro-1,3-dioxane units. Steric and electronic effects of substituents (e.g., phenyl groups) are analyzed via Hammett plots to predict reactivity trends .
Q. How do solvation effects influence the compound’s conformational stability in different solvents?
Molecular dynamics (MD) simulations combined with free-energy perturbation (FEP) theory quantify solvation shell interactions. For example, in polar solvents like DMSO, the solvation shell stabilizes the axial conformer, whereas non-polar solvents favor equatorial positioning due to reduced steric strain .
Q. What crystallographic best practices ensure accurate structure determination?
High-resolution data collection (e.g., synchrotron sources) and iterative refinement using SHELXL are essential. Twinning or disorder in crystals requires careful handling via the TWIN/BASF commands in OLEX2. Residual density maps should be scrutinized for omitted solvent molecules or hydrogen-bonding networks .
Q. How can this compound act as a precursor in macrocycle synthesis?
The rigid 1,3-dioxane ring serves as a spacer in macrocycles, enabling precise control over cavity size. For example, dispiro-1,3-dioxane units are incorporated via Sonogashira coupling or click chemistry, with X-ray analysis confirming structural integrity and host-guest binding capabilities .
Methodological Tables
Table 1: Key Crystallographic Parameters for this compound Derivatives
| Compound | Space Group | R Factor | Conformation | Refinement Software |
|---|---|---|---|---|
| 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid | P2/c | 0.055 | Chair | SHELXL-2018 |
| Dispiro-macrocycle | C2/c | 0.032 | Boat | OLEX2 |
Table 2: Computational Methods for Conformational Analysis
| Method | Basis Set | Application | Reference |
|---|---|---|---|
| RI-MP2 | def2-TZVP | Spin–spin coupling constants | |
| DFT (PBE) | 6-311++G(d,p) | Solvation energy calculations | |
| MD Simulations | OPLS-AA | Solvent-shell dynamics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
